Cas no 83823-06-7 (6-Chloro-2H-chromene-3-carboxylic acid)

6-Chloro-2H-chromene-3-carboxylic acid structure
83823-06-7 structure
Nome do Produto:6-Chloro-2H-chromene-3-carboxylic acid
N.o CAS:83823-06-7
MF:C10H7ClO3
MW:210.613782167435
MDL:MFCD00052362
CID:90858
PubChem ID:596929

6-Chloro-2H-chromene-3-carboxylic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 6-Chloro-2H-chromene-3-carboxylic acid
    • 6-CHLORO-2H-1-BENZOPYRAN-3-CARBOXYLIC ACID
    • 6-Chloro-2H-1-benzopyran-3-carboxylic acid (ACI)
    • 6-Chloro-1-benzopyran-3-carboxylic acid
    • 6-Chloro-2H-benzopyran-3-carboxylic acid
    • 2H-1-Benzopyran-3-carboxylicacid, 6-chloro-
    • HMS558H13
    • EN300-15388
    • 4G-399S
    • F2121-0014
    • Maybridge1_005975
    • CCG-253722
    • FT-0621034
    • SCHEMBL432482
    • 83823-06-7
    • SY157814
    • MFCD00052362
    • DTXSID30344444
    • CS-0059245
    • SB38939
    • Z137625188
    • AKOS001176835
    • J-518519
    • 2H-1-Benzopyran-3-carboxylic acid, 6-chloro-
    • 6-Chloro-2H-chromene-3-carboxylic acid #
    • A840658
    • 6-Chloro[2H]-benzopyran-3-carboxylic acid
    • DB-056748
    • MDL: MFCD00052362
    • Inchi: 1S/C10H7ClO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2,(H,12,13)
    • Chave InChI: ZRCGKWSNRRTAJY-UHFFFAOYSA-N
    • SMILES: O=C(C1COC2C(=CC(=CC=2)Cl)C=1)O
    • BRN: 4426673

Propriedades Computadas

  • Massa Exacta: 210.00800
  • Massa monoisotópica: 209.000547
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 275
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • XLogP3: 2.1
  • Superfície polar topológica: 49.4
  • Contagem de Tautomeros: nothing

Propriedades Experimentais

  • Cor/Forma: solid
  • Densidade: 1.474
  • Ponto de Fusão: 244-246°C
  • Ponto de ebulição: 367°Cat760mmHg
  • Ponto de Flash: 175.7°C
  • PSA: 46.53000
  • LogP: 2.20040
  • Solubilidade: Not determined

6-Chloro-2H-chromene-3-carboxylic acid Informações de segurança

  • Palavra de Sinal:warning
  • Declaração de perigo: Irritant
  • Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
  • Código da categoria de perigo: 36
  • Instrução de Segurança: S22-S24/25
  • Identificação dos materiais perigosos: Xi
  • Classe de Perigo:IRRITANT
  • Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

6-Chloro-2H-chromene-3-carboxylic acid Dados aduaneiros

  • CÓDIGO SH:2916190090
  • Dados aduaneiros:

    China Customs Code:

    2916190090

    Overview:

    2916190090 Other unsaturated acyclic monocarboxylic acids(Including its anhydride\Acyl halide,Peroxides and peroxyacids and their derivatives).Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2916190090 unsaturated acyclic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

6-Chloro-2H-chromene-3-carboxylic acid Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-15388-10.0g
6-chloro-2H-chromene-3-carboxylic acid
83823-06-7 95.0%
10.0g
$149.0 2025-02-20
SHENG KE LU SI SHENG WU JI SHU
sc-280532-250 mg
6-chloro-2H-chromene-3-carboxylic acid,
83823-06-7 ≥95%
250MG
¥286.00 2023-07-11
Life Chemicals
F2121-0014-0.25g
6-chloro-2H-chromene-3-carboxylic acid
83823-06-7 95%+
0.25g
$99.0 2023-09-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SC912-50mg
6-Chloro-2H-chromene-3-carboxylic acid
83823-06-7 95+%
50mg
56.0CNY 2021-07-13
Chemenu
CM162644-10g
6-Chloro-2H-chromene-3-carboxylic acid
83823-06-7 95%
10g
$400 2021-06-17
Chemenu
CM162644-5g
6-Chloro-2H-chromene-3-carboxylic acid
83823-06-7 95%
5g
$87 2022-06-10
eNovation Chemicals LLC
Y0998611-10g
6-Chloro-2H-chromene-3-carboxylic acid
83823-06-7 95%
10g
$300 2024-08-02
TRC
B418645-50mg
6-Chloro-2H-chromene-3-carboxylic Acid
83823-06-7
50mg
$ 50.00 2022-06-07
TRC
B418645-100mg
6-Chloro-2H-chromene-3-carboxylic Acid
83823-06-7
100mg
$ 65.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
044424-1g
6-Chloro-2H-chromene-3-carboxylic acid
83823-06-7 >95%
1g
860.0CNY 2021-07-13

6-Chloro-2H-chromene-3-carboxylic acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 10, cooled
Referência
Synthesis and evaluation of 3-nitro-2H-chromene derivatives as new antibacterials
Xiao, Guo-qiang; et al, Huaxi Yaoxue Zazhi, 2012, 27(3), 235-237

Método de produção 2

Condições de reacção
1.1 Catalysts: Dabco Solvents: Chloroform
2.1 Catalysts: Potassium hydroxide Solvents: Water ;  48 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referência
Strong base- or acid-mediated chemoselectivity shifts in the synthesis of 2H-chromene or coumarin derivatives from common Baylis-Hillman adducts
Faridoon; et al, Tetrahedron, 2015, 71(29), 4868-4873

Método de produção 3

Condições de reacção
1.1 Reagents: Dabco Solvents: Acrylonitrile ;  110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  60 °C
Referência
Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors
Pan, Jinpeng; et al, Bioorganic & Medicinal Chemistry, 2019, 27(7), 1382-1390

Método de produção 4

Condições de reacção
1.1 Catalysts: Potassium hydroxide Solvents: Water ;  48 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referência
Strong base- or acid-mediated chemoselectivity shifts in the synthesis of 2H-chromene or coumarin derivatives from common Baylis-Hillman adducts
Faridoon; et al, Tetrahedron, 2015, 71(29), 4868-4873

Método de produção 5

Condições de reacção
1.1 Reagents: Dabco ;  24 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ;  6 h, reflux
Referência
10-Camphorsulfonic acid ((+/-)-CSA) catalyzed facile one-pot synthesis of a new class of 2,5-disubstituted 1,3,4-oxadiazoles
Mule, Siva Nagi Reddy; et al, RSC Advances, 2014, 4(102), 58397-58403

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  5 h, reflux; reflux → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Referência
3-Nitro-2H-chromenes as a New Class of Inhibitors against Thioredoxin Reductase and Proliferation of Cancer Cells
Xiao, Guo-Qiang; et al, Archiv der Pharmazie (Weinheim, 2012, 345(10), 767-770

Método de produção 7

Condições de reacção
1.1 Reagents: Silver oxide (Ag2O) Solvents: Ethanol ,  Water
Referência
6-Chloro-2,3-dihydro-4H-1-benzopyrancarboxylic acids: synthesis, optical resolution and absolute configuration
Loiodice, Fulvio; et al, Tetrahedron: Asymmetry, 1995, 6(4), 1001-11

Método de produção 8

Condições de reacção
1.1 Catalysts: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Strong base- or acid-mediated chemoselectivity shifts in the synthesis of 2H-chromene or coumarin derivatives from common Baylis-Hillman adducts
Faridoon; et al, Tetrahedron, 2015, 71(29), 4868-4873

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane
2.1 Reagents: Silver oxide (Ag2O) Solvents: Ethanol ,  Water
Referência
6-Chloro-2,3-dihydro-4H-1-benzopyrancarboxylic acids: synthesis, optical resolution and absolute configuration
Loiodice, Fulvio; et al, Tetrahedron: Asymmetry, 1995, 6(4), 1001-11

6-Chloro-2H-chromene-3-carboxylic acid Raw materials

6-Chloro-2H-chromene-3-carboxylic acid Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:83823-06-7)6-Chloro-2H-chromene-3-carboxylic acid
A840658
Pureza:99%
Quantidade:5g
Preço ($):212.0
atkchemica
(CAS:83823-06-7)6-Chloro-2H-chromene-3-carboxylic acid
CL16072
Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito